molecular formula C13H18N2O5S2 B241165 2-(1,1-dioxothiolan-3-yl)-N'-(4-methylphenyl)sulfonylacetohydrazide

2-(1,1-dioxothiolan-3-yl)-N'-(4-methylphenyl)sulfonylacetohydrazide

Cat. No.: B241165
M. Wt: 346.4 g/mol
InChI Key: ZFZKYTQIFXVXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-dioxothiolan-3-yl)-N’-(4-methylphenyl)sulfonylacetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dioxothiolan ring, a sulfonyl group, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxothiolan-3-yl)-N’-(4-methylphenyl)sulfonylacetohydrazide typically involves multiple steps, starting with the formation of the dioxothiolan ring. This can be achieved through the oxidation of thiolane derivatives. The sulfonylacetohydrazide moiety is then introduced via a condensation reaction between sulfonyl chloride and acetohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxothiolan-3-yl)-N’-(4-methylphenyl)sulfonylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The dioxothiolan ring can be further oxidized to introduce additional functional groups.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

2-(1,1-dioxothiolan-3-yl)-N’-(4-methylphenyl)sulfonylacetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxothiolan-3-yl)-N’-(4-methylphenyl)sulfonylacetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-dioxothiolan-3-yl)-4-methylpyrazol-3-amine
  • 2-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid
  • (2S)-2-[(1,1-dioxothiolan-3-yl)amino]-4-methylpentanoic acid

Uniqueness

2-(1,1-dioxothiolan-3-yl)-N’-(4-methylphenyl)sulfonylacetohydrazide stands out due to its combination of a dioxothiolan ring and a sulfonylacetohydrazide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H18N2O5S2

Molecular Weight

346.4 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N//'-(4-methylphenyl)sulfonylacetohydrazide

InChI

InChI=1S/C13H18N2O5S2/c1-10-2-4-12(5-3-10)22(19,20)15-14-13(16)8-11-6-7-21(17,18)9-11/h2-5,11,15H,6-9H2,1H3,(H,14,16)

InChI Key

ZFZKYTQIFXVXQP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC2CCS(=O)(=O)C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC2CCS(=O)(=O)C2

Origin of Product

United States

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